REACTION_CXSMILES
|
COC([CH:5]1[C:20](=[O:21])[CH2:19][C:8]2([CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]2)[NH:7][C:6]1=[O:22])=O>C(#N)C.O>[C:15]([O:14][C:12]([N:10]1[CH2:11][C:8]2([CH2:19][C:20](=[O:21])[CH2:5][C:6](=[O:22])[NH:7]2)[CH2:9]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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COC(=O)C1C(NC2(CN(C2)C(=O)OC(C)(C)C)CC1=O)=O
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Name
|
|
Quantity
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18 mL
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Type
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solvent
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Smiles
|
C(C)#N.O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
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CUSTOM
|
Details
|
The residue is triturated with CH2Cl2
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2(C1)NC(CC(C2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |